molecular formula C18H15ClNO6P B12682359 N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide CAS No. 84522-16-7

N-(4-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

Katalognummer: B12682359
CAS-Nummer: 84522-16-7
Molekulargewicht: 407.7 g/mol
InChI-Schlüssel: MTECNYYSWQTZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 283-012-0, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is primarily used in military applications, but it also has significant roles in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Each step requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The process typically involves the use of continuous flow reactors and advanced monitoring systems to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluene derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

    Substitution: Strong bases or nucleophiles are typically used for substitution reactions.

Major Products

    Oxidation: Products can include various nitro derivatives and carboxylic acids.

    Reduction: Aminotoluene derivatives are common products.

    Substitution: Depending on the nucleophile, different substituted toluene derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

2,4,6-trinitrotoluene has a wide range of applications in scientific research:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on its effects on biological systems helps in understanding its toxicity and environmental impact.

    Medicine: Studies on its potential use in medical applications, such as targeted drug delivery systems, are ongoing.

    Industry: It is used in the production of explosives for mining, construction, and military applications.

Wirkmechanismus

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, which is the basis of its explosive power.

Vergleich Mit ähnlichen Verbindungen

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

    2,4-dinitrotoluene: Less explosive but still used in various industrial applications.

    Nitroglycerin: More sensitive and powerful explosive, commonly used in dynamite.

    Ammonium nitrate: Widely used in fertilizers and explosives, known for its role in industrial accidents.

The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for military and industrial applications.

Eigenschaften

CAS-Nummer

84522-16-7

Molekularformel

C18H15ClNO6P

Molekulargewicht

407.7 g/mol

IUPAC-Name

[3-[(4-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate

InChI

InChI=1S/C18H15ClNO6P/c1-25-17-10-13(19)6-7-15(17)20-18(21)14-8-11-4-2-3-5-12(11)9-16(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)

InChI-Schlüssel

MTECNYYSWQTZLS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.